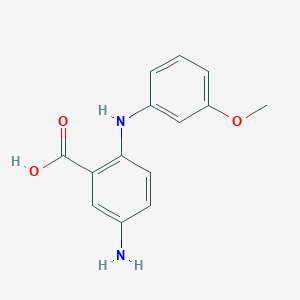

5-Amino-2-(3-methoxyanilino)benzoic acid

Description

5-Amino-2-(3-methoxyanilino)benzoic acid is a benzoic acid derivative characterized by an amino group at the 5th position and a 3-methoxyanilino substituent at the 2nd position of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound’s unique substitution pattern may influence its solubility, reactivity, and biological interactions, making it a candidate for applications in drug development or chemical synthesis.

Properties

CAS No. |

765288-57-1 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

5-amino-2-(3-methoxyanilino)benzoic acid |

InChI |

InChI=1S/C14H14N2O3/c1-19-11-4-2-3-10(8-11)16-13-6-5-9(15)7-12(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |

InChI Key |

XAMRGQKPEZRTBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3-methoxyanilino)benzoic acid typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, m-toluic acid, undergoes nitration using nitric acid to form 2-nitro-3-toluic acid.

Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst, such as palladium on carbon, resulting in 2-amino-3-toluic acid.

Coupling Reaction: The amino group is then coupled with 3-methoxyaniline under acidic conditions to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry:

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methoxyanilino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and amino groups play crucial roles in these interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-2-(3-methoxyanilino)benzoic acid with structurally and functionally related benzoic acid derivatives, focusing on physicochemical properties, biological activity, and extraction behavior.

Structural Analogs

Physicochemical Properties

- Extraction Efficiency: Benzoic acid derivatives with higher lipophilicity (e.g., phenol derivatives) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients (e.g., $ m{\text{benzoic acid}} > m{\text{acetic acid}} $) . The 3-methoxyanilino group in the target compound may enhance its membrane phase solubility compared to acetic acid but reduce it relative to non-polar analogs like phenol.

Key Research Findings

- Extraction Dynamics: Benzoic acid derivatives with aromatic substituents (e.g., methoxyanilino) are extracted more efficiently than aliphatic analogs (e.g., acetic acid) but slower than phenol due to intermediate $ m $ values .

- Toxicity Prediction: The cross-factor $ J^B = 0J^A \times 1J^A $ in QSTR models correlates strongly with LD$_{50}$, suggesting that substituent electronic effects in this compound could be modeled for toxicity prediction .

- Biological Relevance : Mutants in ABC transporters show altered exudation of benzoic acid derivatives, implying that the target compound’s transport may depend on specific membrane proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.